7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline
Overview
Description
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline is a chemical compound with the molecular formula C15H18BNO2. It is known for its unique structure, which includes a quinoline ring substituted with a dioxaborolane group. This compound is often used in organic synthesis and has applications in various fields, including materials science and medicinal chemistry.
Mechanism of Action
- The primary target of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a specific protein or receptor within the biological system. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Unfortunately, specific pharmacokinetic data for this compound are scarce .
Target of Action
Pharmacokinetics (ADME Properties)
- How efficiently the compound is absorbed after administration (e.g., oral, intravenous). Its distribution within tissues and organs. The enzymatic breakdown of the compound. Elimination from the body. The fraction of the administered dose that reaches systemic circulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline typically involves the borylation of quinoline derivatives. One common method includes the reaction of 7-bromoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding quinoline boronic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Coupling Products: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation of the boronic ester group.
Scientific Research Applications
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline is unique due to its quinoline core, which imparts distinct electronic properties compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVOEJAOCHQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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